4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl-
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Overview
Description
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- is an organic compound belonging to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structural features, which include multiple methyl groups and a phenyl group attached to the thiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- typically involves multi-step reactions. One common method includes the condensation of benzaldehyde with 2-amino-2-methylpropane-1-thiol under acidic conditions to form the thiazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, substituted amines, ethers.
Scientific Research Applications
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine: Similar structure but with a benzyl group instead of a phenyl group.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Contains additional sulfur atoms and different substitution patterns.
Uniqueness
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a phenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
53004-54-9 |
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Molecular Formula |
C14H20N2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
N,4,4,6-tetramethyl-N-phenyl-5,6-dihydro-1,3-thiazin-2-amine |
InChI |
InChI=1S/C14H20N2S/c1-11-10-14(2,3)15-13(17-11)16(4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
ASWATWQONMJNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(S1)N(C)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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